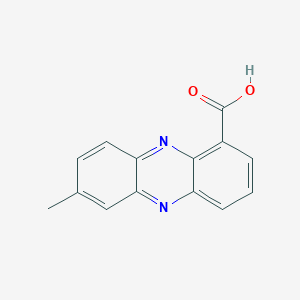
7-Methylphenazine-1-carboxylic acid
Übersicht
Beschreibung
7-Methylphenazine-1-carboxylic acid is a carboxylic acid derivative of phenazine . It has a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol .
Synthesis Analysis
Phenazines, including 7-Methylphenazine-1-carboxylic acid, can be synthesized through various methods. The most common approaches include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Chemical Reactions Analysis
Phenazine-1-carboxylic acids are known to exhibit a diverse range of biological properties. They are synthesized by bacterial genera such as Pseudomonas, Burkholderia, Brevibacterium, Streptomyces, etc . The reaction is catalyzed by PhzE, an enzyme related to anthranilate synthases .Wissenschaftliche Forschungsanwendungen
Agricultural Biocontrol Agent
7-Methylphenazine-1-carboxylic acid has been identified as a potent biocontrol agent in agriculture. It is produced by certain strains of Pseudomonas and acts against a wide range of plant pathogens. Its mode of action includes the disruption of cell membranes in fungi and bacteria, leading to their death . This compound is particularly effective in controlling root and seedling diseases caused by soil-borne pathogens.
Antitumor Activity
Research has shown that phenazine derivatives exhibit significant antitumor activity. They work by intercalating into DNA and disrupting cellular processes, leading to apoptosis in cancer cells. The specific mechanisms by which 7-Methylphenazine-1-carboxylic acid exerts its antitumor effects are still under investigation, but it holds promise as a chemotherapeutic agent .
Antibacterial Properties
7-Methylphenazine-1-carboxylic acid also possesses antibacterial properties, making it a candidate for treating bacterial infections. It has been found to be effective against a variety of bacterial strains, including those that are resistant to traditional antibiotics. Its ability to penetrate bacterial biofilms enhances its potential as a therapeutic agent .
Antifungal Applications
The compound’s antifungal properties are well-documented, with studies showing its effectiveness against several fungal pathogens. It disrupts the integrity of fungal cell walls and inhibits spore germination, which is crucial for preventing the spread of fungal diseases in crops .
Industrial Microbial Metabolism
In industrial microbial metabolism, 7-Methylphenazine-1-carboxylic acid serves as a metabolic product that can be optimized for higher yields. This is particularly relevant in the context of using cost-effective minimal media for microbial fermentation, which can significantly reduce production costs while maintaining high production levels .
Enhancing Phloem Mobility in Pesticides
One innovative application involves enhancing the phloem mobility of pesticides. By conjugating 7-Methylphenazine-1-carboxylic acid with other molecules, researchers aim to improve its systemic properties, allowing for more efficient distribution within the plant system. This could lead to more effective pest control with reduced amounts of pesticide use .
Environmental Remediation
Phenazine compounds, including 7-Methylphenazine-1-carboxylic acid, have been explored for their potential in environmental remediation. They can participate in redox reactions in the soil, helping to break down pollutants and contributing to soil health. This application is still in the early stages of research but offers an exciting avenue for sustainable environmental management .
Genetic Engineering of Production Strains
The genetic engineering of strains that produce 7-Methylphenazine-1-carboxylic acid is a key area of research. By modifying the metabolic pathways in these microorganisms, scientists aim to increase the yield and efficiency of production. This not only has implications for industrial production but also for the scalability of using this compound in various applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
7-methylphenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14(17)18)13(11)16-10/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZYLUDVFLLAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549577 | |
| Record name | 7-Methylphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylphenazine-1-carboxylic acid | |
CAS RN |
103942-88-7 | |
| Record name | 7-Methylphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



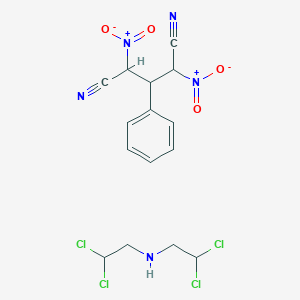


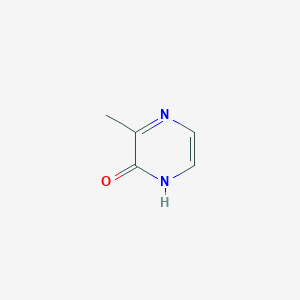

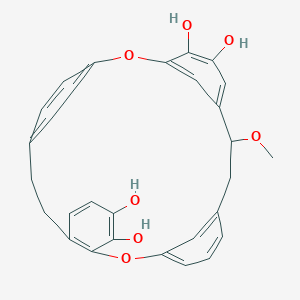
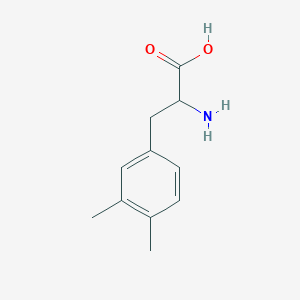
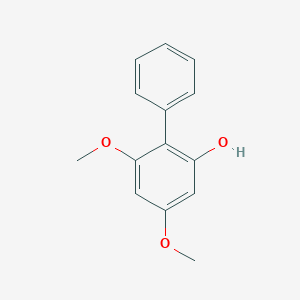
![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)

![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)
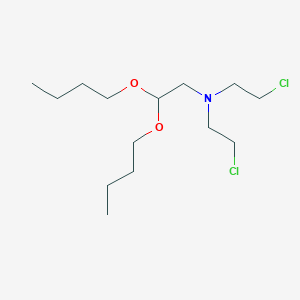

![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)